

# Technical Guide: Nα-Boc-Nε-Fmoc-L-lysine (Boc-Lys(Fmoc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boc-Lys(Fmoc)-OH	
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This technical guide provides an in-depth overview of N $\alpha$ -tert-butyloxycarbonyl-N $\epsilon$ -fluorenylmethyloxycarbonyl-L-lysine (**Boc-Lys(Fmoc)-OH**), a critical building block in synthetic peptide chemistry. This document outlines its core physicochemical properties, a detailed experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS), and a visual representation of the synthetic workflow.

## Core Properties of Boc-Lys(Fmoc)-OH

**Boc-Lys(Fmoc)-OH** is a derivative of the amino acid L-lysine, strategically modified with two orthogonal protecting groups. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group (N $\alpha$ ), while the fluorenylmethyloxycarbonyl (Fmoc) group protects the epsilon-amino group (N $\epsilon$ ) of the lysine side chain. This arrangement is particularly useful in Boc-based solid-phase peptide synthesis for the introduction of a lysine residue where the side chain needs to remain protected until specific, orthogonal deprotection conditions are applied.

## **Quantitative Data Summary**



Property	Value	Citations
Molecular Formula	C26H32N2O6	
Molecular Weight	468.54 g/mol	[1]
CAS Number	84624-27-1	
Appearance	White to off-white solid/powder	[2]
Solubility	Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water.	[3][4]
Melting Point	130-135 °C (decomposes)	[3]

## **Application in Peptide Synthesis**

The primary application of **Boc-Lys(Fmoc)-OH** is in Boc-based Solid-Phase Peptide Synthesis (SPPS). In this strategy, the N $\alpha$ -Boc group serves as the temporary protecting group for the amino acid backbone, which is removed at each cycle to allow for peptide chain elongation. The N $\epsilon$ -Fmoc group on the lysine side chain is stable to the acidic conditions used for Boc removal (e.g., trifluoroacetic acid - TFA), providing orthogonal protection. This allows for selective deprotection of the lysine side chain at a later stage, enabling the synthesis of branched or cyclic peptides, or the attachment of labels and other moieties.

# Experimental Protocol: Incorporation of Boc-Lys(Fmoc)-OH in Boc-SPPS

This protocol outlines the manual incorporation of a **Boc-Lys(Fmoc)-OH** residue into a growing peptide chain on a solid support (e.g., MBHA or PAM resin) using the Boc-SPPS strategy.

#### Materials:

- Peptide synthesis vessel
- Shaker/rocker



- Boc-Lys(Fmoc)-OH
- Peptide-resin with a free N-terminal amino group
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling agent (e.g., HBTU, HATU, or DIC/HOBt)
- Nitrogen gas for drying and inert atmosphere

#### Procedure:

- Resin Swelling:
  - Place the peptide-resin in the synthesis vessel.
  - $\circ$  Wash the resin with DMF (3 x 1 min), followed by DCM (3 x 1 min).
  - Swell the resin in DCM for at least 30 minutes.
- Nα-Boc Deprotection (of the preceding amino acid):
  - Remove the swelling solvent.
  - Add a solution of 50% TFA in DCM to the resin.
  - Shake for 1-2 minutes.
  - o Drain the solution.
  - Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.



 Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times) to remove all traces of acid.

#### Neutralization:

- Wash the resin with a 5-10% solution of DIEA in DCM (2 x 2 min) to neutralize the resulting ammonium salt to a free amine.
- Wash the resin again with DCM (3 x 1 min) and then with DMF (3 x 1 min) to prepare for coupling.
- Amino Acid Activation and Coupling:
  - In a separate vial, dissolve Boc-Lys(Fmoc)-OH (3-4 equivalents relative to resin loading)
     and a coupling agent (e.g., HBTU, 3-4 equivalents) in a minimal amount of DMF.
  - Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.
  - Add the activated amino acid solution to the neutralized peptide-resin.
  - Shake the reaction vessel for 1-2 hours at room temperature. The progress of the coupling
    can be monitored using a qualitative test (e.g., Kaiser test). If the test is positive (indicating
    free amines), the coupling step should be repeated.

#### Washing:

- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
- The resin is now ready for the deprotection of the Nα-Boc group of the newly added Boc-Lys(Fmoc)-OH to continue the elongation of the peptide chain.

# **Experimental Workflow Visualization**



The following diagram illustrates the general workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis, including the incorporation of a protected amino acid like **Boc-Lys(Fmoc)-OH**.



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- To cite this document: BenchChem. [Technical Guide: Nα-Boc-Nε-Fmoc-L-lysine (Boc-Lys(Fmoc)-OH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557097#boc-lys-fmoc-oh-molecular-weight-and-formula]

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